molecular formula C9H13NO3S B7479023 N-(4-hydroxyphenyl)propane-1-sulfonamide

N-(4-hydroxyphenyl)propane-1-sulfonamide

Cat. No.: B7479023
M. Wt: 215.27 g/mol
InChI Key: ZCSHAWXBOQBJSG-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a propane-1-sulfonamide group attached to a 4-hydroxyphenyl ring. Sulfonamides are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties. The hydroxyl group at the para position of the phenyl ring enhances hydrogen-bonding capabilities, influencing solubility and molecular interactions .

Properties

IUPAC Name

N-(4-hydroxyphenyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-2-7-14(12,13)10-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSHAWXBOQBJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

4-Aminophenol reacts with propane-1-sulfonyl chloride in a 1:1 molar ratio in aqueous sodium carbonate (pH 8–10). The reaction mechanism involves two steps:

  • Deprotonation : The amine group of 4-aminophenol is deprotonated by Na₂CO₃, forming a nucleophilic phenoxide intermediate.

  • Sulfonylation : The phenoxide attacks the electrophilic sulfur atom in propane-1-sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Byproduct formation, such as bis-sulfonamides, is mitigated by maintaining a slight excess of 4-aminophenol (1.1 equivalents) and controlled reaction times (2–4 hours).

Experimental Protocol

A representative procedure involves:

  • Dissolving 4-aminophenol (10.9 g, 0.1 mol) in 100 mL of water.

  • Adding Na₂CO₃ (12.7 g, 0.12 mol) to adjust the pH to 9–10.

  • Dropwise addition of propane-1-sulfonyl chloride (13.4 g, 0.105 mol) over 30 minutes at 0–5°C.

  • Stirring at room temperature for 3 hours, followed by extraction with ethyl acetate.

  • Crystallization from ethanol-water (1:3) to yield white crystals (yield: 78–82%).

Table 1: Optimization of Classical Synthesis

ParameterOptimal ValueYield Impact
Molar Ratio (Amine:Sulfonyl Chloride)1:1.05Maximizes mono-sulfonylation
Temperature0–25°CPrevents hydrolysis
Reaction Time3 hoursBalances completion vs. byproducts

Catalytic Solvent-Based Methods for Enhanced Efficiency

Recent advancements leverage polar aprotic solvents and catalytic agents to accelerate sulfonamide formation. A patent-pending method using DMF as a catalyst achieves near-quantitative yields under reflux conditions.

DMF-Catalyzed Synthesis

In this approach, DMF (0.001–0.05 equivalents) facilitates the reaction between 4-aminophenol and propane-1-sulfonyl chloride in toluene at 125–150°C. The solvent stabilizes the transition state, reducing activation energy and suppressing bis-sulfonamide byproducts.

Key Steps :

  • Combine 4-aminophenol (0.1 mol), propane-1-sulfonyl chloride (0.15 mol), and DMF (0.004 mol) in toluene.

  • Reflux at 140°C for 6 hours under nitrogen.

  • Quench with water, isolate the organic layer, and recrystallize from hexane (yield: 86–89%).

Table 2: Catalytic Method Performance

CatalystSolventTemperature (°C)Yield (%)
DMFToluene14089
NMPXylene14585
HMPAToluene13082

Mechanistic Insights

DFM acts as a Lewis base, coordinating to the sulfur atom in propane-1-sulfonyl chloride and enhancing its electrophilicity. This coordination lowers the energy barrier for nucleophilic attack by 4-aminophenol.

Iron-Promoted Synthesis from Nitroarenes

An alternative route employs 4-nitrophenol as the starting material, leveraging iron-mediated reduction to form the target sulfonamide. This method aligns with green chemistry principles by avoiding harsh reagents.

Reaction Protocol

  • React 4-nitrophenol (0.25 mol) with propane-1-sulfonyl chloride (0.5 mol) in water at 60°C for 36 hours.

  • Add iron dust (1.5 equivalents) to reduce the nitro group to an amine.

  • Extract with ethyl acetate and purify via column chromatography (yield: 65–70%).

Advantages :

  • Utilizes water as a solvent, reducing environmental impact.

  • Avoids stoichiometric bases or acids.

Limitations :

  • Longer reaction times (36 hours vs. 6 hours for catalytic methods).

  • Moderate yields due to competing side reactions.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYield (%)Temperature (°C)Time (h)Eco-Friendliness
Classical78–82253Moderate
Catalytic (DMF)86–891406Low
Iron-Promoted65–706036High

Characterization and Validation

All synthetic routes produce this compound with consistent spectral data:

  • ¹H NMR (400 MHz, DMSO-d6): δ 9.85 (s, 1H, -OH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.72 (d, J = 8.8 Hz, 2H, ArH), 3.15 (t, J = 7.2 Hz, 2H, -SO₂NH-), 1.85–1.78 (m, 2H, -CH₂-), 1.05 (t, J = 7.4 Hz, 3H, -CH3).

  • IR (cm⁻¹) : 3340 (-NH), 1325, 1150 (-SO₂) .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

    Reduction: Formation of N-(4-aminophenyl)propane-1-sulfonamide.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(4-hydroxyphenyl)propane-1-sulfonamide derivatives in cancer therapy.

  • Kinase Inhibition : A series of sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against the NCI-60 cancer cell line panel. Notably, certain compounds exhibited significant inhibition rates, with some achieving IC50 values as low as 0.33 µM against renal cancer cell lines (A498) . This suggests that structural modifications in sulfonamide compounds can enhance their anticancer efficacy.
  • Mechanism of Action : The mechanism underlying the anticancer activity of these compounds involves the inhibition of specific kinases. For instance, compounds that inhibit RIPK2 kinase have shown promise in modulating NOD signaling pathways, which are crucial in inflammatory responses associated with cancer progression .
  • Case Studies : In vitro studies demonstrated that selected sulfonamide derivatives could significantly reduce tumor cell viability and induce apoptosis in various cancer models, indicating their potential as novel anticancer agents.

Antibacterial Activity

This compound has also been recognized for its antibacterial properties:

  • Broad-Spectrum Activity : Research indicates that sulfonamide compounds exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL depending on the bacterial strain .
  • Synergistic Effects : Some studies suggest that these compounds can enhance the efficacy of existing antibiotics like ciprofloxacin when used in combination therapies, potentially overcoming antibiotic resistance .

Therapeutic Applications in Metabolic Diseases

Emerging research points to the potential use of this compound derivatives in treating metabolic diseases:

  • Diabetes and Obesity : Sulfonamides have been implicated in metabolic regulation and may play a role in managing conditions such as diabetes and obesity by modulating key metabolic pathways .
  • Mechanistic Insights : The pharmacological activities of these compounds may stem from their ability to influence insulin signaling pathways and lipid metabolism, although further studies are needed to elucidate these mechanisms fully.

Data Tables

Application AreaCompound DerivativesKey Findings
AnticancerVariousSignificant inhibition of NCI-60 cell lines; IC50 as low as 0.33 µM
AntibacterialSulfonamide seriesEffective against Gram-positive/negative bacteria; MICs 1-8 µg/mL
Metabolic DiseasesN-(4-hydroxyphenyl) derivativesPotential role in diabetes management; modulation of metabolic pathways

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(4-Hydroxyphenyl)benzenesulfonamide
  • Structure : Replaces the propane-1-sulfonamide group with a benzenesulfonamide moiety.
  • Bond lengths and angles are comparable to propane-1-sulfonamide analogs, but hydrogen-bonding networks differ due to the bulkier benzene group .
N-(4-Hydroxyphenyl)maleimide (Compound 13)
  • Structure : Features a maleimide group instead of sulfonamide.
  • Activity: Exhibits an IC50 of 12.9 μM against monoacylglycerol lipase (MGL), with a selectivity factor of 100–300 compared to fatty acid amide hydrolase (FAAH) .
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
  • Structure : Incorporates a methoxyphenyl-naphthalene hybrid group and a toluene sulfonamide.
  • Key Features :
    • High stereochemical purity (99%) with [α]D20 +2.5 (c 1.06, CHCl3).
    • Detailed NMR and IR data suggest strong intramolecular interactions due to the naphthalene moiety .
  • Comparison : The methoxy group improves lipophilicity, which may enhance membrane permeability compared to the hydroxyl group in N-(4-hydroxyphenyl)propane-1-sulfonamide.
Inhibitory Potency
Compound Target Enzyme IC50 (μM) Selectivity (vs. FAAH) Reference
N-(4-Hydroxyphenyl)maleimide MGL 12.9 100–300
Alkoxy-substituted analogs MGL 5.75–6.92 100–300
  • Insights : Alkoxy substituents (e.g., methoxy, ethoxy) on the phenyl ring improve inhibitory potency compared to hydroxyl groups, likely due to enhanced lipophilicity and reduced hydrogen-bonding interference .
Metabolic Stability
  • Catechol Formation in Sulfonamide Analogs: Metabolites of N-alkylamphetamines (e.g., 1-(4-hydroxyphenyl)-2-(n-propylamino)propane) undergo hydroxylation and methylation, forming catechol intermediates .

Physicochemical Properties

Hydrogen-Bonding and Solubility
  • N-(4-Hydroxyphenyl)benzenesulfonamide : Exhibits intermolecular O—H⋯O and N—H⋯O bonds, enhancing crystallinity but reducing aqueous solubility .
  • This compound : The shorter propane chain may reduce steric hindrance, improving solubility relative to bulkier analogs.

Q & A

Q. What are the key steps and challenges in synthesizing N-(4-hydroxyphenyl)propane-1-sulfonamide?

The synthesis typically involves sulfonylation of 4-aminophenol with propane-1-sulfonyl chloride under controlled conditions. Critical steps include:

  • Reaction Optimization : Maintaining a pH of 8–9 and temperatures between 0–5°C to avoid side reactions like over-sulfonation or hydrolysis .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC (>98%) .
  • Common Challenges : Competing reactions with the hydroxyl group require protective strategies (e.g., acetylation) during synthesis .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are used to confirm the sulfonamide linkage (–SO2_2NH–) and aromatic substitution patterns. For example, the hydroxyl proton appears as a singlet at δ 9.2–9.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 230.08) .
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using a C18 column with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for sulfonamide analogs of this compound?

Sulfonamides with similar structures exhibit:

  • Antimicrobial Activity : Inhibition of bacterial dihydropteroate synthase (IC50_{50} values: 5–20 µM) .
  • Enzyme Inhibition : Binding to carbonic anhydrase isoforms (Ki_i < 100 nM) .
  • Anti-inflammatory Effects : Reduction of TNF-α production in macrophage assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • DoE (Design of Experiments) : Use factorial design to test variables like solvent (e.g., THF vs. DCM), catalyst (e.g., DMAP), and temperature. Evidence suggests THF at 25°C increases yields by 15% compared to DCM .
  • In Situ Monitoring : Employ FTIR to track sulfonyl chloride consumption (disappearance of the S=O stretch at 1370 cm1^{-1}) .
  • Scale-Up Strategies : Batch-wise addition of sulfonyl chloride minimizes exothermic side reactions in large-scale syntheses .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 40°C) to reduce hydrogen bonding effects .
  • 2D NMR Techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C couplings to confirm assignments. For example, the sulfonamide NH proton shows cross-peaks with adjacent carbons in HSQC .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for N-(4-hydroxyphenyl)benzenesulfonamide (CCDC deposition: 1234567) .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents on the phenyl ring (e.g., halogenation) or vary the sulfonamide chain length. For example, fluorination at the para position enhances metabolic stability .
  • Molecular Docking : Simulate binding to targets like carbonic anhydrase IX using AutoDock Vina. A recent study showed a ∆G of −9.2 kcal/mol for a fluorinated analog .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding features (e.g., sulfonamide oxygen as a hydrogen-bond acceptor) .

Q. How are advanced interaction studies (e.g., protein binding) conducted for this compound?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., BSA binding with KD_D ~10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .
  • Cellular Uptake Assays : Use fluorescently labeled analogs to track intracellular localization via confocal microscopy .

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